molecular formula C16H26SSe B12622760 {[4-(Hexylsulfanyl)butyl]selanyl}benzene CAS No. 918945-50-3

{[4-(Hexylsulfanyl)butyl]selanyl}benzene

Cat. No.: B12622760
CAS No.: 918945-50-3
M. Wt: 329.4 g/mol
InChI Key: QZHXMIOHFNTDPU-UHFFFAOYSA-N
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Description

{[4-(Hexylsulfanyl)butyl]selanyl}benzene is an organoselenium compound characterized by the presence of both sulfur and selenium atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Hexylsulfanyl)butyl]selanyl}benzene typically involves the following steps:

    Formation of the Hexylsulfanyl Group: This can be achieved by reacting hexylthiol with an appropriate alkylating agent under basic conditions.

    Attachment of the Butyl Chain: The hexylsulfanyl group is then linked to a butyl chain through a nucleophilic substitution reaction.

    Introduction of the Selenium Atom:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Hexylsulfanyl)butyl]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to their respective oxides.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, potentially forming selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl or butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and selenoxides.

    Reduction: Selenides and thiols are common products.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In organic synthesis, {[4-(Hexylsulfanyl)butyl]selanyl}benzene serves as a versatile intermediate for the preparation of more complex molecules. Its unique reactivity makes it valuable for constructing selenium-containing compounds.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antioxidant properties due to the presence of selenium, which is known for its role in redox biology.

Medicine

Research into selenium-containing compounds has shown promise in developing new therapeutic agents. This compound could be explored for its potential in treating diseases related to oxidative stress and inflammation.

Industry

In materials science, the compound may be used to develop novel materials with specific electronic or optical properties. Its unique structure could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which {[4-(Hexylsulfanyl)butyl]selanyl}benzene exerts its effects is likely related to its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity can influence various molecular targets and pathways, including those involved in oxidative stress response and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    {[4-(Hexylsulfanyl)butyl]thio}benzene: Similar structure but with sulfur instead of selenium.

    {[4-(Hexylsulfanyl)butyl]tellanyl}benzene: Similar structure but with tellurium instead of selenium.

    {[4-(Hexylsulfanyl)butyl]oxy}benzene: Similar structure but with oxygen instead of selenium.

Uniqueness

The presence of selenium in {[4-(Hexylsulfanyl)butyl]selanyl}benzene imparts unique redox properties that are not observed in its sulfur or oxygen analogs. Selenium’s ability to participate in redox cycling makes this compound particularly valuable in applications requiring antioxidant activity.

Properties

CAS No.

918945-50-3

Molecular Formula

C16H26SSe

Molecular Weight

329.4 g/mol

IUPAC Name

4-hexylsulfanylbutylselanylbenzene

InChI

InChI=1S/C16H26SSe/c1-2-3-4-8-13-17-14-9-10-15-18-16-11-6-5-7-12-16/h5-7,11-12H,2-4,8-10,13-15H2,1H3

InChI Key

QZHXMIOHFNTDPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCC[Se]C1=CC=CC=C1

Origin of Product

United States

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